![molecular formula C5H8ClN5 B1382339 1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride CAS No. 1803598-89-1](/img/structure/B1382339.png)
1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride
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Overview
Description
1-(2-Aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride (AETC) is an organic compound used in a variety of scientific research applications. AETC is a member of the triazole family of compounds, which are characterized by a nitrogen-containing five-membered ring structure. AETC is used in a variety of biochemical and physiological research applications, including drug discovery and development, cellular signaling, and protein-protein interactions.
Scientific Research Applications
Synthesis Methods
Three-Component Condensation Synthesis : 1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride has been used in the synthesis of various compounds. A notable method involves a three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride in alkaline ethanol. This results in the synthesis of new compounds characterized by NMR, IR, UV, MS, and elemental analyses (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).
Microwave-Assisted Synthesis : An efficient microwave-assisted synthesis approach utilizes 1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride for producing various derivatives. This method is advantageous due to its short reaction times, good yields, high selectivity, and operational simplicity (Ablajan, Kamil, Tuoheti, & Wan-fu, 2012).
Tandem Michael Addition/Imino-nitrile Cyclization : This method involves synthesizing several compounds using tandem Michael addition/imino-nitrile cyclization, where the structures of these compounds are established by various spectral data (Dong et al., 2010).
Antimicrobial and Anti-Inflammatory Activities
Antimicrobial Agents : Novel derivatives synthesized using 1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride have been evaluated for their antimicrobial properties. These synthesized compounds exhibit significant antimicrobial activities (Al‐Azmi & Mahmoud, 2020).
Anti-Inflammatory Evaluation : Derivatives synthesized from this compound have been tested for anti-inflammatory activities. The screening results indicate that many of these compounds show significant anti-inflammatory activities, comparable to known anti-inflammatory drugs (Fahmy et al., 2012).
Miscellaneous Applications
Corrosion Inhibition : Some derivatives of 1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride have been studied for their efficacy in inhibiting corrosion of carbon steel in hydrochloric acid solutions. These studies involve electrochemical and spectroscopic techniques (Tourabi et al., 2013).
Fluorescent Compound Synthesis : A new fluorescent compound containing a 1,2,3-triazole moiety has been synthesized and characterized, demonstrating potential applications in photophysical studies (Singh, Singh, & Khurana, 2017).
High Explosive Material : In the field of explosives, a triazolotriazine carbonitrile derivative, formed from 3-amino-5-cyano-1,2,4-triazole, has been studied as an insensitive high explosive with promising properties (Snyder et al., 2017).
Mechanism of Action
Target of Action
The primary target of 1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a class of endogenous amines that includes compounds such as β-phenylethylamine (b-PEA), tyramine, tryptamine, octopamine, and synephrine . These molecules are structurally related to the classic monoamines (dopamine, norepinephrine, and serotonin) and share similar synthetic and degradation pathways .
Mode of Action
As an amine derivative , it likely interacts with its target receptors (such as TAAR1) by mimicking the structure of endogenous amines, thereby triggering similar responses.
Biochemical Pathways
The compound likely affects the same biochemical pathways as the endogenous amines it mimics. For instance, trace amines like b-PEA can increase extracellular dopamine concentration after systemic administration, resulting in increased locomotor activity . Dysregulated levels of trace amines are associated with several human diseases such as schizophrenia, bipolar disorders, attention deficit hyperactivity disorder, Parkinson’s disease, and others .
Pharmacokinetics
It’s worth noting that similar compounds, such as n-(2-aminoethyl)maleimide hydrochloride, are known to be water-soluble , which could potentially impact their bioavailability and distribution.
properties
IUPAC Name |
1-(2-aminoethyl)-1,2,4-triazole-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5.ClH/c6-1-2-10-4-8-5(3-7)9-10;/h4H,1-2,6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXFKEMXUKZDTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCN)C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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